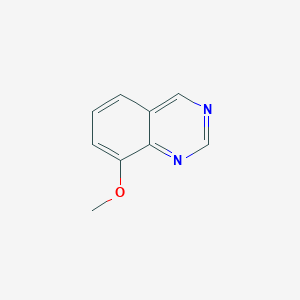

8-Methoxyquinazoline

CAS No.: 7557-01-9

Cat. No.: VC8292947

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7557-01-9 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 8-methoxyquinazoline |

| Standard InChI | InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-10-6-11-9(7)8/h2-6H,1H3 |

| Standard InChI Key | MAORQWZHGHOAOK-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=CN=CN=C21 |

| Canonical SMILES | COC1=CC=CC2=CN=CN=C21 |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

8-Methoxyquinazoline (C₉H₈N₂O) consists of a bicyclic quinazoline system with a methoxy (-OCH₃) substituent at position 8. The planar aromatic structure facilitates π-π stacking interactions with biological targets, while the methoxy group enhances solubility in polar solvents compared to non-substituted quinazolines .

Physicochemical Profile

Key properties are summarized below:

The compound’s low pKa suggests weak basicity, favoring protonation under physiological conditions. Storage at 2–8°C is recommended to prevent degradation .

Synthesis and Analytical Characterization

Synthetic Routes

While direct synthesis protocols for 8-Methoxyquinazoline are less documented, analogous methods for substituted quinazolines provide insights. A plausible route involves:

-

Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with formamide or urea under thermal conditions.

-

Methoxy Introduction: Electrophilic substitution or nucleophilic aromatic substitution using methanol under acidic or basic conditions .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity, though specific data for this compound remain scarce.

Analytical Methods

-

Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used for purity assessment.

-

Spectroscopy:

Biological Activity and Mechanism of Action

Inhibition of β-Catenin/TCF4 Signaling

8-Methoxyquinazoline derivatives exhibit potent activity against cancers driven by Wnt/β-catenin pathway dysregulation. Compound 18B, a 4,7-disubstituted analog, demonstrated:

-

IC₅₀ Values: 5.64±0.68 μM (HCT116 colon cancer) and 8.50±1.44 μM (gallbladder cancer) .

-

Mechanism: Disruption of β-catenin/TCF4 protein-protein interactions, downregulating oncogenes like c-MYC and Cyclin D1 .

Molecular docking studies reveal that the methoxy group at position 8 forms hydrogen bonds with TCF4 residues (e.g., Asn426 and Lys435), while the quinazoline core engages in hydrophobic interactions with β-catenin .

Apoptosis Induction and Anti-Migratory Effects

-

Apoptosis: Treatment with 10 μM 18B increased caspase-3/7 activity by 3.5-fold in HCT116 cells .

-

Migration Inhibition: Reduced HepG2 cell migration by 60% at 10 μM via downregulation of MMP-9 .

Pharmacological Applications

Anticancer Therapeutics

8-Methoxyquinazoline derivatives show promise against colorectal, hepatocellular, and gallbladder cancers. Compared to imatinib mesylate, compound 18B exhibits comparable cytotoxicity with enhanced selectivity for cancer cells over normal fibroblasts .

Future Perspectives

Derivative Optimization

-

Position 4 and 7 Modifications: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) may enhance β-catenin binding affinity.

-

Prodrug Development: Esterification of the methoxy group could improve oral bioavailability.

Broader Therapeutic Exploration

Potential applications in neurodegenerative diseases (e.g., Alzheimer’s) warrant investigation, given β-catenin’s role in neurogenesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume